molecular formula C8H8BrIO2 B2489731 1-Bromo-3,5-dimethoxy-4-iodobenzene CAS No. 1037082-67-9

1-Bromo-3,5-dimethoxy-4-iodobenzene

Cat. No.: B2489731
CAS No.: 1037082-67-9
M. Wt: 342.958
InChI Key: CNNQHSHLKMVLHZ-UHFFFAOYSA-N
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Description

1-Bromo-3,5-dimethoxy-4-iodobenzene is a useful research compound. Its molecular formula is C8H8BrIO2 and its molecular weight is 342.958. The purity is usually 95%.
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Scientific Research Applications

  • Synthetic Intermediate in Organic Chemistry : 1-Bromo-3,5-dimethoxy-4-iodobenzene and related compounds are primarily used as intermediates in organic synthesis. For example, they are utilized in the preparation of sulfur-functionalized benzoquinone derivatives (Aitken et al., 2016).

  • Pharmacokinetic and Pharmacodynamic Evaluation : Derivatives of this compound, such as 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, have been synthesized for in vivo pharmacokinetic and pharmacodynamic studies (Wang et al., 1993).

  • Precursor in Organic Transformations : This compound serves as a valuable precursor in various organic transformations, especially in reactions based on the intermediate formation of benzynes (Diemer et al., 2011).

  • Aromatic Organic Intermediate : It is used as an aromatic organic intermediate in several fields. For example, the synthesis of dimethyl-4-bromoiodobenzenes, which are key intermediates in various applications (Yu, 2008).

  • In Domino Transformations : In chemistry, it is employed in CuI-catalyzed domino transformations involving intermolecular C-C bond formation and subsequent intramolecular C-O bond formation processes (Lu et al., 2007).

  • Thermochemical Studies : The compound and its derivatives have been studied for their thermochemical properties, such as vapor pressures, vaporization, fusion, and sublimation enthalpies, which are essential for understanding their behavior in various chemical processes (Verevkin et al., 2015).

  • In Suzuki-Miyaura Vinylation Studies : It is also used in studies involving the Suzuki-Miyaura cross-coupling of aryl halides, a method that is widely applied in the synthesis of various organic compounds (Brooker et al., 2010).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Mechanism of Action

Mode of Action

The compound interacts with its targets through various chemical reactions. For instance, it can participate in free radical reactions . In such reactions, a molecule like N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical. This radical then removes a hydrogen atom from the compound to form succinimide .

Action Environment

The action, efficacy, and stability of 1-Bromo-3,5-dimethoxy-4-iodobenzene can be influenced by various environmental factors. For instance, light can affect its stability . Moreover, the compound is insoluble in water , which might influence its action and efficacy in aqueous environments.

Properties

IUPAC Name

5-bromo-2-iodo-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNQHSHLKMVLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1I)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037082-67-9
Record name 5-bromo-2-iodo-1,3-dimethoxybenzene
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